molecular formula C13H13Cl2N B12618920 2-Chloro-3-(2-chloroethyl)-6-ethylquinoline CAS No. 948294-51-7

2-Chloro-3-(2-chloroethyl)-6-ethylquinoline

Cat. No.: B12618920
CAS No.: 948294-51-7
M. Wt: 254.15 g/mol
InChI Key: TZQOXJSXWXQLAR-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-chloroethyl)-6-ethylquinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethylquinoline can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroquinoline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloroethyl)-6-ethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-(2-chloroethyl)-6-ethylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-6-ethylquinoline involves its interaction with cellular targets such as DNA, proteins, and enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This property is particularly useful in the development of anticancer agents. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline
  • 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
  • 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline

Uniqueness

Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

948294-51-7

Molecular Formula

C13H13Cl2N

Molecular Weight

254.15 g/mol

IUPAC Name

2-chloro-3-(2-chloroethyl)-6-ethylquinoline

InChI

InChI=1S/C13H13Cl2N/c1-2-9-3-4-12-11(7-9)8-10(5-6-14)13(15)16-12/h3-4,7-8H,2,5-6H2,1H3

InChI Key

TZQOXJSXWXQLAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=C(N=C2C=C1)Cl)CCCl

Origin of Product

United States

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